5-amino-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-Amino-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a triazole ring, a chlorobenzyl group, an amino group, and a furan-2-ylmethyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole core. One common method is the Huisgen cycloaddition click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Nucleophilic Addition: Reagents like Grignard reagents (RMgX) can be employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of new functional groups.
Nucleophilic Addition: Formation of new carbon-carbon bonds.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-amino-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
5-Amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide: The parent compound without the furan-2-ylmethyl group.
5-Amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid: A related compound with a carboxylic acid group instead of the amide group.
5-Amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylate: A related compound with an ester group instead of the amide group.
Uniqueness: The presence of the furan-2-ylmethyl group in 5-amino-1-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide distinguishes it from its similar compounds, potentially altering its chemical properties and biological activity.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O2/c16-11-5-3-10(4-6-11)9-21-14(17)13(19-20-21)15(22)18-8-12-2-1-7-23-12/h1-7H,8-9,17H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKTYSDRMVSDRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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